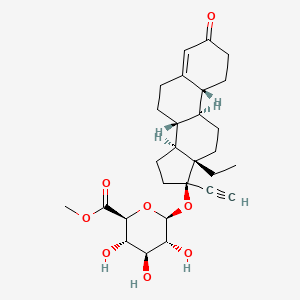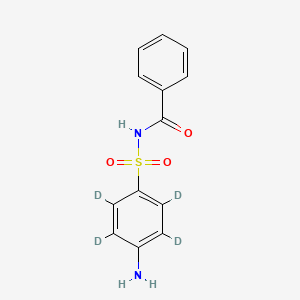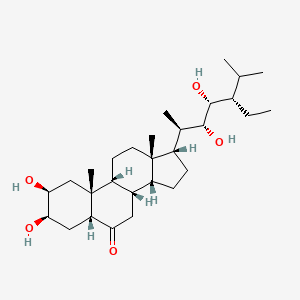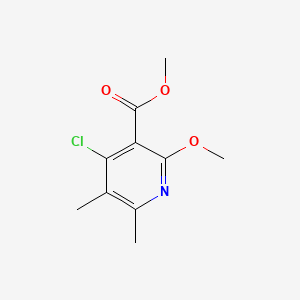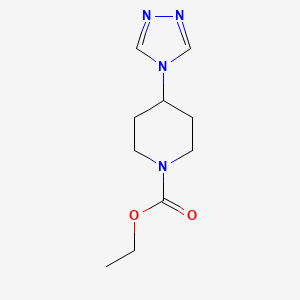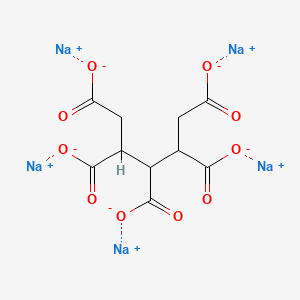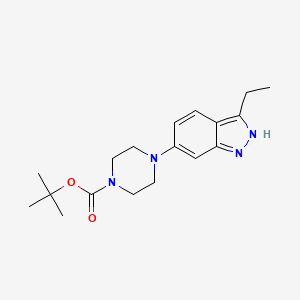
tert-butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a tert-butyl group, an indazole moiety, and a piperazine ring, making it a unique and versatile molecule in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Indazole Core: The indazole core can be synthesized through a cyclization reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Piperazine Ring: The piperazine ring is introduced by reacting the indazole derivative with piperazine in the presence of a suitable base, such as potassium carbonate.
tert-Butyl Protection: The final step involves the protection of the piperazine nitrogen with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, potassium carbonate, dimethylformamide.
Major Products Formed:
Oxidation: Oxidized indazole derivatives.
Reduction: Reduced indazole derivatives.
Substitution: Substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various biologically active compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and receptor modulator. It has shown promise in inhibiting specific enzymes involved in disease pathways .
Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows it to interact with multiple biological targets, making it a versatile candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of tert-butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole moiety can bind to enzyme active sites, inhibiting their activity and modulating biochemical pathways . The piperazine ring enhances the compound’s binding affinity and selectivity towards its targets . This dual interaction mechanism allows the compound to exert its biological effects effectively.
Comparaison Avec Des Composés Similaires
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Used as an intermediate in organic synthesis.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A precursor to biologically active natural products.
Uniqueness: tert-Butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate stands out due to its unique combination of an indazole moiety and a piperazine ring. This structure provides enhanced biological activity and selectivity compared to other similar compounds. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C18H26N4O2 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
tert-butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H26N4O2/c1-5-15-14-7-6-13(12-16(14)20-19-15)21-8-10-22(11-9-21)17(23)24-18(2,3)4/h6-7,12H,5,8-11H2,1-4H3,(H,19,20) |
Clé InChI |
VAAPAWMQIOHIDE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C=CC(=CC2=NN1)N3CCN(CC3)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


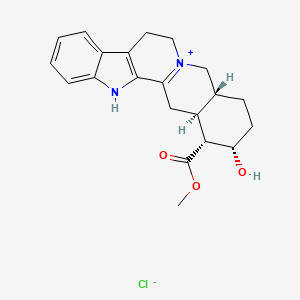
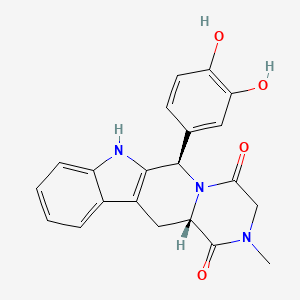
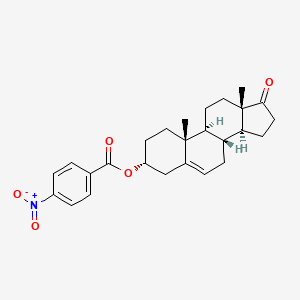
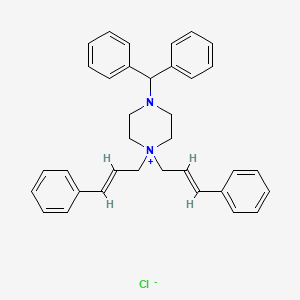
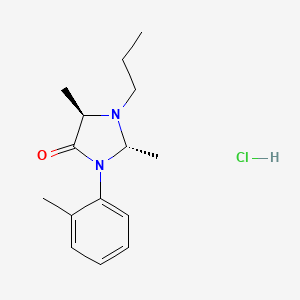
![(S)-4,9-Dihydro-a-[(methoxycarbonyl)amino]-4,6-dimethyl-9-oxo-3-b-D-ribofuranosyl-3H-Imidazo[1,2-a]purine-7-butanoic acid methyl ester](/img/structure/B13849544.png)
![N-[(4-phenylmethoxyphenyl)methyl]hydroxylamine](/img/structure/B13849545.png)
